Manganese carbonate

Description

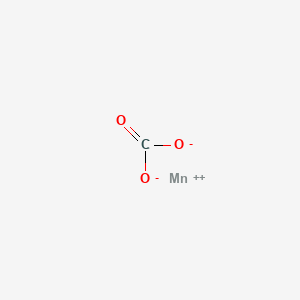

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWCXZJXESXBBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnCO3, CMnO3 | |

| Record name | manganese(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042108 | |

| Record name | Manganese(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.947 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Rose-colored crystals; [HSDB] Tarnishes to light brown; [Merck Index] Hygroscopic solid; Practically insoluble in water: 0.065 g/L @ 25 deg C; [MSDSonline] | |

| Record name | Carbonic acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility product in water: 8.8X10-11, Sol in dil acid; insol in water or alcohol, SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA, Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.7 | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure, Rose-colored crystals, almost white when precipitated., Pink solid trigonal | |

CAS No. |

598-62-9, 17375-37-0 | |

| Record name | Manganese carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, manganese salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZV57512ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes >200 °C | |

| Record name | MANGANESE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies and Fabrication Techniques for Manganese Carbonate Materials

Solution-Phase Precipitation Techniques

Solution-phase precipitation is a widely used approach for synthesizing manganese carbonate. By carefully controlling parameters such as reactant concentration, temperature, pH, and the presence of additives, researchers can influence the nucleation and growth processes, leading to materials with desired properties.

Controlled Co-precipitation for this compound Micro- and Nanostructures

Controlled co-precipitation involves the simultaneous precipitation of manganese ions and carbonate ions from a solution. This method allows for the synthesis of this compound with varying particle sizes and morphologies. For instance, microspheres with a diameter of about 600 nm have been synthesized by a one-step co-precipitation method in a glycerol/water mixture. These microspheres exhibited a uniform structure and a rough surface, which can serve as a template for the assembly of other materials. nju.edu.cn The co-precipitation of divalent metal ions can also be employed to synthesize metal-doped manganese carbonates. researchgate.net

One study demonstrated the synthesis of micro-nano-assembled this compound via aqueous precipitation assisted by ethanol (B145695). The introduction of ethanol at different stages of the precipitation process influenced the morphology and size of the products. Ethanol was found to participate in the precipitation of MnCO₃ nanoparticles, retard aggregate fusion, and assist in the reassembly of aggregates. By controlling the timing and flow rate of ethanol introduction, researchers could obtain micro-nano-assembled MnCO₃ with high surface area and uniform morphology. researchgate.netacs.org

Hydrothermal and Solvothermal Synthesis Routes for Crystalline this compound

Hydrothermal and solvothermal methods involve carrying out synthesis in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures. These conditions can promote the formation of crystalline this compound with controlled morphology.

Crystalline this compound materials have been prepared by hydrothermal methods using various precursors. One approach involved using potassium permanganate, quinol, and urea (B33335) as starting chemicals. tandfonline.com Another study successfully synthesized cubic MnCO₃ with a regular cubic structure and a single particle edge length of about 8 μm using a hydrothermal method with potassium permanganate, sucrose, and tartaric acid as raw materials. The morphology and crystal structure were influenced by reactant concentration, solution pH, hydrothermal temperature, and time. wjygy.com.cn Ionic liquid-assisted hydrothermal synthesis has also been explored, yielding MnCO₃ hollow microspheres and nanocubes. acs.org

Solvothermal synthesis, often utilizing organic solvents, provides another route to crystalline this compound. For example, a one-step non-aqueous solvothermal synthesis of this compound on reduced graphene oxide was achieved using N-Methyl-2-pyrrolidone (NMP) and urea. This method resulted in the deposition of crystalline this compound on the surface of graphene. aip.orgaip.org Controlled synthesis of MnCO₃ aggregates composed of small nanoparticles has also been achieved via a solvothermal method using N,N-dimethylformamide (DMF) as the solvent. Higher temperatures and longer reaction times favored the formation of a single MnCO₃ phase. researchgate.net Microwave-assisted solvothermal methods have also been used to prepare MnCO₃ nanocrystals. ijera.com

Microemulsion-Mediated Synthesis of this compound Nanoparticles

Microemulsion techniques utilize thermodynamically stable isotropic dispersions of two immiscible liquids, typically stabilized by a surfactant and co-surfactant. These microdroplets act as nanoreactors, allowing for the controlled synthesis of nanoparticles with narrow size distributions.

This compound nanoparticles have been successfully produced using microemulsion methods. One study investigated the effects of operating conditions such as reaction time, solvent type, co-surfactant dosage, and reactant concentration on the morphology, size, and polydispersity of MnCO₃ nanoparticles synthesized in a microemulsion system composed of cetyl trimethylammonium bromide, cyclohexane, and pentanol. researchgate.net Another example is the synthesis of MnCO₃ nanoparticles with a cubic structure and an average size of approximately 80 nm using the inverse microemulsion method. nih.gov The surfactant/water ratio and reagent concentration have been shown to affect the size distribution of this compound nanoparticles synthesized via a microemulsion-mediated route. dntb.gov.uaacs.orgkuleuven.be Microemulsion-mediated solvothermal methods have also been employed for the morphology- and size-controlled synthesis of MnCO₃ nanocrystals, with parameters like reactant concentration and the molar ratio between water and surfactant influencing the shape and size. nih.gov

Urea-Based Homogeneous Precipitation Methods for this compound

Urea-based homogeneous precipitation is a technique where urea is hydrolyzed in situ to generate carbonate ions slowly and uniformly throughout the solution. This gradual generation of the precipitating agent leads to more homogeneous nucleation and growth, resulting in particles with better crystallinity and more uniform size and shape.

Uniform cubic this compound particles of different sizes (e.g., ~0.8 and 8 μm) have been produced by homogeneous precipitation from aqueous solutions of manganese sulfate (B86663) and urea at elevated temperatures. acs.orgresearchgate.net The hydrolysis of urea, which typically occurs above 60 °C, provides the carbonate anions for the precipitation of MnCO₃. researchgate.net This method allows for the synthesis of highly crystalline materials with uniform particle sizes. researchgate.net Urea-assisted hydrothermal methods, which combine homogeneous precipitation with hydrothermal treatment, have also been used to prepare this compound precursors with tunable morphology. rsc.org

Supercritical Fluid-Assisted Synthesis of this compound

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer unique properties that can be exploited for the synthesis of nanoparticles with controlled characteristics. The tunable density and solvating power of supercritical fluids allow for precise control over nucleation and particle growth.

Supercritical CO₂ Approaches for Tuned Morphology and Size Control

Supercritical CO₂ has been used as a carbonization agent for the synthesis of this compound nanoparticles. Spherical MnCO₃ nanoparticles have been prepared from manganese acetate (B1210297) using scCO₂. samipubco.comresearchgate.net This method can effectively produce uniformly sized nanoparticles in a short period. researchgate.net The variation of morphology according to temperature, pressure, and solvent composition has been studied in scCO₂ systems. researchgate.net

Supercritical fluid synthesis, including approaches utilizing scCO₂, is a robust method for controlling the size and shape of various metal oxide nanoparticles, and these principles can be applied to this compound. rsc.org The density of scCO₂ can be tuned through process parameters like temperature and pressure, which can influence the size of nanoparticles derived from organometallic precursors. rsc.org While some studies focus on the conversion of MnCO₃ precursors synthesized in scCO₂ to porous manganese oxides for applications like supercapacitors, the initial synthesis of MnCO₃ itself benefits from the control offered by supercritical conditions, leading to materials with developed porosity and high surface area. researchgate.netresearchgate.net

| Synthesis Method | Key Characteristics | Reported Outcomes for MnCO₃ | Relevant Citations |

| Controlled Co-precipitation | Simple, allows for doping, influenced by additives like ethanol. | Microspheres (~600 nm), micro-nano-assembled structures, metal-doped MnCO₃. | nju.edu.cnresearchgate.netacs.org |

| Hydrothermal Synthesis | High temperature and pressure, promotes crystallinity, uses aqueous solvents. | Crystalline MnCO₃, cubic structures (~8 μm), hollow microspheres, nanocubes. | tandfonline.comwjygy.com.cnacs.org |

| Solvothermal Synthesis | High temperature and pressure, uses non-aqueous solvents. | Crystalline MnCO₃ on graphene, MnCO₃ aggregates, nanocrystals. | aip.orgaip.orgresearchgate.netijera.com |

| Microemulsion-Mediated Synthesis | Uses microdroplets as nanoreactors, controlled size distribution. | Nanoparticles (~80 nm), influenced by surfactant/water ratio and reactant concentration. | researchgate.netnih.govdntb.gov.uaacs.orgkuleuven.benih.gov |

| Urea-Based Homogeneous Precipitation | Slow and uniform precipitant generation, leads to uniform particles and crystallinity. | Uniform cubic particles (~0.8 and 8 μm), highly crystalline materials. | acs.orgresearchgate.netresearchgate.netrsc.org |

| Supercritical CO₂ Synthesis | Uses scCO₂ as solvent/reactant, tunable properties. | Spherical nanoparticles, uniformly sized particles, porous structures, morphology control. | researchgate.netsamipubco.comresearchgate.netrsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound aims to minimize environmental impact and improve process efficiency. This involves developing sustainable production routes and maximizing resource utilization, including the recovery of valuable by-products. lucintel.commdpi.com

Development of Sustainable and Eco-Friendly Production Processes for this compound

Sustainable production processes for this compound focus on reducing waste, utilizing less hazardous chemicals, and minimizing energy consumption. royalsocietypublishing.orgmsu.edu Conventional methods often face challenges related to low resource utilization and the generation of difficult-to-treat by-products. mdpi.com

A green process has been developed for recovering manganese and magnesium from this compound ore, addressing the issue of treating magnesium-containing ammonium (B1175870) sulfate solutions generated during carbonization. mdpi.com This process involves a two-stage leaching step to efficiently extract both manganese and magnesium from the ore. mdpi.com Ammonium bicarbonate (NH₄HCO₃) is employed as a precipitant to convert Mn²⁺ in the leachate to MnCO₃, achieving a high manganese precipitation efficiency of 99.89%. mdpi.com The resulting product can meet the quality indicators for first-class industrial this compound. mdpi.com

Compared to direct leaching, this two-stage process significantly increases the leaching efficiencies of both manganese and magnesium. mdpi.com The sulfuric acid used in leaching is fully utilized, and the pH of the leachate is controlled. mdpi.com

Resource Utilization and By-Product Recovery in this compound Production

Enhancing resource utilization and recovering valuable by-products are key aspects of green this compound synthesis. The conventional process often results in the waste of magnesium resources due to the difficulty in separating Mg²⁺ from Mn²⁺. mdpi.com

In the green process mentioned previously, a combined stripping–adsorption process is designed to treat the magnesium-containing ammonium sulfate solution. mdpi.com This allows for the recovery of both magnesium and ammoniacal nitrogen from the solution. mdpi.com Economically valuable products like gypsum and magnesium oxide can be prepared from the recovered magnesium. mdpi.com Furthermore, a significant portion of the ammonia (B1221849) in the solution (88.20%) can be stripped and recycled to prepare ammonium bicarbonate for reuse in the carbonization step. mdpi.com This approach provides a novel method for achieving cleaner production in the this compound industry. mdpi.com

Another green process focuses on the utilization of iron-manganese ore, achieving efficient separation of manganese and iron through phase reconstruction. nih.gov In this method, manganese ions in the acid leaching solution are recovered as MnCO₃ through carbonization and precipitation using CO₂ as the carbonizing agent in an alkaline solution. nih.gov This process can extract over 99 wt.% of manganese ions from the leaching solution as MnCO₃. nih.gov The resulting MnCO₃ product can have a purity greater than 95 wt.% and meet the requirements for first-grade industrial this compound. nih.gov Impurities like vanadium and sodium can be present in low mass fractions. nih.gov

Fabrication of Ultra-Pure this compound for High-Performance Applications

The fabrication of ultra-pure this compound is essential for high-performance applications, particularly in areas like battery production and as scientific standards. lucintel.comamericanelements.com Achieving high purity often involves careful control of the synthesis process and the removal of impurities.

Methods for producing high-purity this compound often start with raw materials like pyrolusite. google.com One approach involves dissolving manganese metal or synthetic manganese dioxide in a nitric acid system to produce a manganese nitrate (B79036) solution, followed by precipitation with a soluble bicarbonate. google.com Another method takes pyrolusite as the raw material and involves leaching in a sulfuric acid solution system. google.com The resulting manganese sulfate solution is then treated to obtain high-purity this compound. google.com This method offers advantages such as using inexpensive raw materials and producing a high-quality product suitable for applications like soft magnetic ferrites. google.com

Controlling parameters during precipitation, such as pH and temperature, is crucial for obtaining high-purity this compound. google.com For instance, controlling the pH between 5 and 9 and the temperature between 10 and 80 °C during the precipitation of manganous carbonate can influence the purity. google.com

Ultra-high purity compositions of this compound can enhance optical quality and their usefulness as scientific standards. americanelements.com

Morphological Engineering and Crystal Growth Control of this compound

Controlling the morphology and crystal growth of this compound is vital as these properties significantly influence its performance in various applications. researchgate.netmdpi.com Factors such as reactant concentrations, pH, impurities, and additives play crucial roles in determining the final crystal habit. americanelements.comdynamicbiotech.commetal.com

Influence of Reactant Concentrations and pH on this compound Crystal Habit

The concentrations of reactants and the pH of the reaction environment have a pronounced effect on the crystal morphology of this compound. dynamicbiotech.comarizona.edu Studies on crystal growth in silica (B1680970) gel have shown that the ideal conditions for growing well-formed crystals can involve equal concentrations of reacting solutions (e.g., 0.25 M) and a pH above 6.5. ias.ac.in

Varying reactant concentrations can lead to different crystal structures and morphologies. For example, in the synthesis of calcium carbonate (which shares similarities in crystallization processes with this compound), high initial concentrations of both reactants can result in the formation of tightly clustered crystals with rapid growth. arizona.edu The pH value also plays a critical role in precipitation reactions, and the carbonate precipitation of Mn²⁺ can be favored at specific low pH values and carbonate ion concentrations. researchgate.net

The rate of growth in different crystallographic directions is influenced by the system's kinetics, which can be controlled by factors like reactant concentrations and pH. ias.ac.in

Role of Impurities and Additives in this compound Crystal Growth and Morphology

Impurities and additives are known to significantly influence the nucleation and growth kinetics of crystals, thereby affecting the resulting morphology and even polymorphic form. nottingham.ac.uk In the case of this compound, the presence and concentration of certain substances can alter crystal habit. researchgate.net

Experiments have demonstrated the effect of impurity ions like Ca²⁺ and Ni²⁺ on the habit of this compound crystals grown in silica gel. ias.ac.in At specific concentrations (e.g., 10⁻² M Ca²⁺), crystals with plane rhombohedron faces were predominantly formed, although a tendency for overgrowth layers on some corners was observed. ias.ac.in Increasing the concentration of Ca²⁺ could lead to the formation of crystals with terraced surface structures. ias.ac.in Ni²⁺ at higher concentrations (e.g., 5 × 10⁻² M and above) resulted in the growth of "peanut-shaped" crystals. ias.ac.in

The presence and concentration of urea in a this compound precipitation reaction are also documented to influence the morphology of the produced crystals. researchgate.net

Soluble additives, including ions and larger molecules, are widely used to control crystallization processes and modify crystal morphologies, sizes, and properties. whiterose.ac.ukacs.org A strategy involving the addition of small amounts of miscible organic co-solvents to an aqueous crystallization solution can enhance the potency of these additives, leading to more pronounced morphological changes and increased additive incorporation within the crystals, even at low concentrations. whiterose.ac.ukacs.org This approach has been demonstrated for this compound, with co-solvents having lower dielectric constants and polarities showing a more significant effect, suggesting a mechanism related to altering water activity. whiterose.ac.ukacs.org

Impurities adsorbed on crystal surfaces can act as nuclei for rapid growth in preferential directions, potentially leading to twinning of crystals. ias.ac.in The incorporation of foreign ions like magnesium within carbonate crystals is also known to play a critical role in their formation and can control the precipitation of different phases depending on the extent of inclusion. rsc.org

Biotemplate-Directed Mineralization and Bio-inspired Synthesis of this compound

Biotemplate-directed mineralization and bio-inspired synthesis represent environmentally benign and sustainable strategies for fabricating this compound (MnCO₃) materials with controlled structures and morphologies. This approach leverages biological entities or biomolecules as templates to guide the nucleation and growth of inorganic crystals, mimicking natural biomineralization processes.

Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to induce or influence the formation of manganese carbonates. Biologically induced mineralization often occurs when organisms alter their local microenvironment, for instance, through metabolic processes like urea hydrolysis, which increases pH and shifts the equilibrium towards carbonate precipitation. nih.govcambridge.orgresearchgate.net Cell surfaces and extracellular polymeric substances (EPS) can act as nucleation sites or matrices for mineral formation. nih.govresearchgate.net

Research has explored the use of specific bacterial species for the synthesis of MnCO₃. Sporosarcina pasteurii, a ureolytic bacterium, has been employed in biologically induced synthetic this compound precipitate (BISMCP) production by hydrolyzing urea in solutions containing MnCl₂. nih.govresearchgate.net This process leads to an increase in pH, favoring the transition from bicarbonate to carbonate ions and subsequent MnCO₃ precipitation. nih.gov Studies have shown that the characteristics of the resulting BISMCP, such as surface area and pore size, can be influenced by parameters like bacterial volume and MnCl₂ concentration, impacting their potential applications, such as heavy metal removal. nih.gov Other bacteria, including Ensifer adhaerens, Microbacterium testaceum, Pseudomonas protegens, and Rheinheimera texasensis, have also been shown to induce rhodochrosite (MnCO₃) precipitation. researchgate.net Furthermore, some dissimilatory metal-reducing bacteria and halophilic bacteria are capable of inducing MnCO₃ precipitation. cambridge.orgresearchgate.net The formation of rhodochrosite has been observed during the growth of various prokaryotes under both anaerobic and aerobic conditions. cambridge.org For example, Desulfuromonas acetoxidans and S. putrefaciens have been reported to form rhodochrosite during dissimilatory anaerobic respiration with Mn(IV). cambridge.org Idiomarina loihiensis, an aerobic marine organism, has been shown to form kutnahorite (CaMn[CO₃]₂) when Mn(II) is available. cambridge.org

Fungi also serve as effective biotemplates for this compound synthesis. Fungal biomineralization of metal carbonates, often mediated by urease-driven urea hydrolysis in the presence of metal salts, has been utilized for the synthesis of materials like manganese oxide/carbon composites. researchgate.netresearchgate.netesciencesspectrum.com Fungal mycelia offer a large surface area that can accelerate the synthesis of metal nanoparticles. researchgate.net

Bio-inspired approaches also involve the use of biomolecules as templates. Proteins, particularly those with charged surface patches, can direct the nucleation and growth of mineral phases by accumulating and binding ions. uni-bayreuth.deresearchgate.netresearchgate.netx-mol.com Controlled protein engineering allows for the manipulation of these interactions to control in vitro precipitation systems. uni-bayreuth.deresearchgate.netresearchgate.netx-mol.com For instance, recombinant variants of spider silk protein ADF4 with engineered charged peptide tags have been investigated as biotemplates for MnCO₃ mineralization. uni-bayreuth.deresearchgate.netresearchgate.netx-mol.com These studies indicate that the charge of the protein template can influence the interaction with forming MnCO₃ crystals. uni-bayreuth.deresearchgate.netresearchgate.net The combination of spider silk particles and poly(acrylic acid) (PAA), a known structure-directing agent for carbonates, has resulted in the formation of film-like non-equilibrium MnCO₃ structures. uni-bayreuth.deresearchgate.netresearchgate.net

The morphology and properties of biotemplate-synthesized MnCO₃ can vary depending on the biological template and synthesis conditions. For example, spherical rhodochrosite has been observed when induced aerobically by certain bacterial strains on an agar (B569324) medium. researchgate.net Studies on the influence of temperature and contact time on MnCO₃ formation by Shewanella putrefaciens revealed that MnCO₃ was the dominant precipitate at higher temperatures (10, 22, and 30 °C) after 30 days, while only manganese phosphate (B84403) formed at 5 °C. rsc.org

Detailed research findings often involve characterization techniques such as X-ray diffraction (XRD) to determine crystal structure (e.g., rhodochrosite), Fourier transform infrared spectroscopy (FTIR) to confirm the presence of carbonate bonds, scanning electron microscopy (SEM) to visualize morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental analysis. nih.govresearchgate.netrsc.org For example, EDX analysis of BISMCP produced by Sporosarcina pasteurii confirmed the presence of Mn, C, and O. nih.gov FTIR analysis showed spectral peaks confirming C-O binding and the presence of CO₃²⁻. nih.gov XRD results indicated a crystal structure close to rhodochrosite. nih.gov

While specific comprehensive data tables detailing synthesis parameters and resulting MnCO₃ properties across various biotemplates were not consistently available in the search results, the findings highlight the influence of biological agents and conditions on the outcome. The use of biotemplates offers potential for controlling the morphology, crystallinity, and even the incorporation of other elements into the MnCO₃ structure, paving the way for tailored materials for diverse applications. mdpi.com

Geochemical and Biogeochemical Cycling of Manganese Carbonate

Formation Mechanisms of Manganese Carbonate in Aquatic and Sedimentary Environments

The genesis of this compound in natural settings is primarily driven by processes occurring in anoxic or suboxic environments where dissolved Mn²⁺ is abundant. Two principal pathways are recognized: diagenetic processes involving the reduction of manganese oxides and direct precipitation from the water column.

Diagenetic Processes and Remineralization in this compound Genesis

Diagenesis, the post-depositional alteration of sediments, is a crucial mechanism for this compound formation. This process often begins with the deposition of manganese (oxyhydr)oxides, which typically form under oxic conditions in the upper layers of the water column or at the sediment-water interface. Once buried in organic-rich sediments, these higher-valence manganese oxides (Mn(III), Mn(IV)) are subjected to reductive dissolution in the prevailing anoxic porewater environment. researchgate.netresearchgate.netcaltech.edu

The reduction of Mn(IV) to soluble Mn²⁺ is often coupled with the microbial remineralization of organic matter. researchgate.netcaltech.eduresearchgate.net Heterotrophic microorganisms utilize organic carbon as an electron donor, and in the absence of oxygen, they can use manganese oxides as terminal electron acceptors. researchgate.neteolss.netamazonaws.com This microbial activity releases dissolved Mn²⁺ into the porewater. Simultaneously, the remineralization of organic matter also produces dissolved inorganic carbon (DIC), including carbonate ions (CO₃²⁻). researchgate.netcaltech.edu When the concentrations of dissolved Mn²⁺ and CO₃²⁻ reach supersaturation with respect to this compound, precipitation occurs within the sediment pore spaces. researchgate.netwhiterose.ac.uk This diagenetic pathway is considered a primary mechanism for the formation of rhodochrosite in ancient sedimentary deposits, particularly in black shale-hosted this compound ores. researchgate.netfrontiersin.org

An alternative diagenetic pathway involves manganese initially precipitating as manganese oxide or hydroxide (B78521) under oxic conditions, followed by its conversion to rhodochrosite under anoxic diagenetic conditions. researchgate.net High Mn²⁺ concentrations in pore water resulting from the in-situ reduction of Mn(IV) oxide precursors are considered a prerequisite for diagenetic Mn-carbonate formation. researchgate.net This reduction commonly occurs at shallow depths beneath the sediment-water interface and is often regulated by dissimilatory metal-reducing microbes. researchgate.net

Direct Precipitation Models of this compound in Redox-Stratified Water Columns

In addition to diagenesis, this compound can also form via direct precipitation from the water column, particularly in redox-stratified aquatic environments such as some lakes and marine basins. researchgate.netwhiterose.ac.ukresearchgate.net These environments are characterized by an upper oxic layer and a deeper anoxic or euxinic layer, separated by a chemocline where steep redox gradients exist. whiterose.ac.uknih.gov

In the anoxic deep waters, dissolved Mn²⁺ can accumulate to high concentrations, often exceeding 200 µM. researchgate.netwhiterose.ac.ukresearchgate.net If sufficient dissolved inorganic carbon (DIC), such as bicarbonate (HCO₃⁻), is also present, and the solubility product (Ksp) of this compound is exceeded, direct precipitation of MnCO₃ can occur at or below the chemocline. researchgate.netresearchgate.net This process is favored under conditions of low dissolved oxygen concentration (<5 μM), elevated carbonate alkalinity, and high concentrations of dissolved Mn²⁺. researchgate.net

Some studies suggest that calcite (CaCO₃) particles formed in the upper oxic waters can sink to the chemocline and act as nucleation sites for the direct precipitation of this compound. researchgate.netwhiterose.ac.ukresearchgate.net The dissolution of calcite at the chemocline, potentially due to lower pH in the anoxic zone, can elevate the saturation state for rhodochrosite, triggering its precipitation. researchgate.netwhiterose.ac.uk While direct precipitation from the water column has been observed in modern redox-stratified lakes and basins, these occurrences are often small-scale compared to diagenetically formed deposits. researchgate.net

Thermodynamic and Kinetic Considerations in this compound Crystallization from Precursors

The formation of crystalline this compound (rhodochrosite) from dissolved ions or amorphous precursors is governed by thermodynamic and kinetic principles. Amorphous this compound precursors can initially precipitate from supersaturated solutions, providing a lower energy pathway for crystallization compared to direct formation of the crystalline phase. researchgate.netresearchgate.netosti.gov These amorphous precursors are typically nanoparticles and are considered metastable with respect to crystalline rhodochrosite. researchgate.netosti.gov

The crystallization process involves the transformation of these amorphous or nanocrystalline precursors into more stable crystalline forms like rhodochrosite. researchgate.netresearchgate.net The kinetics of this transformation can be influenced by factors such as water content and the presence of other ions. For example, the crystallization rate of amorphous this compound has been shown to increase with increasing water content. researchgate.net

Thermodynamic studies, often employing techniques like calorimetry, are used to determine the stability of different this compound phases and the energy changes associated with their formation and transformation. researchgate.netresearchgate.netosti.gov These studies help in understanding the conditions under which this compound is the thermodynamically favored phase. The stability of this compound relative to manganese oxides is particularly sensitive to redox conditions and the partial pressure of CO₂. researchgate.net Particle size can also influence the stability fields of this compound and manganese oxides, with smaller particle sizes potentially expanding the stability field of oxides like hausmannite (Mn₃O₄). researchgate.net

The formation of this compound from dissolved Mn²⁺ and carbonate ions requires the ion activity product to exceed the solubility constant (Ksp) of MnCO₃, indicating supersaturation. researchgate.netfrontiersin.org However, kinetic barriers, such as the energy barrier for homogeneous nucleation, can prevent precipitation even in supersaturated solutions. pnas.org The presence of nucleation sites, such as existing mineral surfaces or microbial extracellular substances, can overcome these kinetic barriers and facilitate crystallization. whiterose.ac.ukfrontiersin.orgnih.govmdpi.com

Microbial Mediation in this compound Formation (Biomineralization)

Microorganisms play a significant and multifaceted role in the formation of this compound, a process known as biomineralization. eolss.netamazonaws.comfrontiersin.orgmdpi.comnih.gov Microbial activities can influence the local chemical environment, promoting conditions favorable for MnCO₃ precipitation.

Microbially Induced Carbonate Precipitation (MICP) of Manganese

Microbially Induced Carbonate Precipitation (MICP) is a widely studied biomineralization process where microorganisms facilitate the formation of carbonate minerals. frontiersin.orgmdpi.commdpi.com While MICP is most commonly associated with calcium carbonate precipitation, it also applies to this compound. nih.govmdpi.com Microbes can induce carbonate precipitation through various metabolic pathways, including ureolysis, denitrification, ammonification, and photosynthesis, which increase alkalinity and the concentration of dissolved inorganic carbon in their microenvironment. mdpi.comnih.gov

In the context of this compound formation, ureolytic bacteria are particularly relevant. These bacteria hydrolyze urea (B33335), producing ammonia (B1221849) and carbonic acid, which increases pH and generates carbonate ions. frontiersin.orgmdpi.com These microbially produced carbonate ions can then react with dissolved Mn²⁺ ions present in the environment to form this compound precipitates. nih.govmdpi.com The negatively charged surfaces of bacterial cells or their extracellular polymeric substances (EPS) can also serve as nucleation sites, attracting positively charged metal ions like Mn²⁺ and facilitating the localized precipitation of MnCO₃. whiterose.ac.ukfrontiersin.orgnih.govmdpi.com Studies have shown that MICP can effectively remove manganese ions from solutions by forming MnCO₃ precipitates. nih.gov The efficiency of this process can sometimes be enhanced by additives that improve bacterial activity or provide additional nucleation sites. nih.gov

Role of Microorganisms in Manganese Redox Transformations and Subsequent Carbonate Mineralization

Beyond directly inducing carbonate precipitation, microorganisms are central to the redox transformations of manganese that are intrinsically linked to this compound formation. Microorganisms can catalyze both the oxidation of dissolved Mn²⁺ to higher-valence manganese oxides and the reduction of these oxides back to soluble Mn²⁺. eolss.netamazonaws.commdpi.com

Under oxic conditions, some microorganisms can enzymatically oxidize Mn²⁺, leading to the formation of insoluble Mn(III) and Mn(IV) oxides. nih.govmdpi.com These oxides can then be transported to or deposited in anoxic environments. In these anoxic zones, other microorganisms, particularly dissimilatory metal-reducing bacteria, utilize Mn(IV) oxides as electron acceptors during the oxidation of organic matter. researchgate.neteolss.netamazonaws.com This process reduces Mn(IV) back to dissolved Mn²⁺. researchgate.netamazonaws.commdpi.com

This microbial manganese redox cycling is critical for concentrating dissolved Mn²⁺ in porewaters or anoxic water bodies. researchgate.netu-bordeaux.fr The elevated concentrations of Mn²⁺, coupled with the production of dissolved inorganic carbon from the microbial remineralization of organic matter, create the necessary conditions for this compound precipitation. researchgate.netcaltech.edu Therefore, microorganisms indirectly promote this compound formation by driving the redox transformations that mobilize and concentrate manganese in its divalent form and by providing the carbonate ions through the degradation of organic matter. researchgate.netcaltech.edunih.gov The interplay between microbial manganese reduction and organic matter oxidation is a key driver for the diagenetic formation of manganese carbonates in sedimentary environments. researchgate.netcaltech.eduresearchgate.net

Environmental Geochemistry of this compound

Regulation of Manganese Mobility and Trace Metal Transport by this compound Phases

This compound minerals, particularly rhodochrosite, play a vital role in regulating the mobility of manganese in various environmental settings, including anaerobic soils and marine sediments. researchgate.netminsocam.org The environmental chemistry of manganese is strongly influenced by pH and redox conditions, with being dominant in lower pH and redox potential environments. who.int this compound is favored in reducing environments and coarse-grained materials, while manganese oxides, primarily hausmannite (), are more prevalent at the nanoscale in aerated environments. researchgate.netminsocam.org

The formation and dissolution of this compound phases can also impact the transport of trace metals. Studies have shown that trace elements can be incorporated into this compound structures during their formation. deepseadrilling.org For instance, trace elements such as Co, Ni, Cu, Zn, Ag, Cd, Au, Hg, and U can occur as carbonates in sediments. taylorandfrancis.com Research on mining-impacted sediments has identified redox-sensitive elements like Fe and Mn as controls on the mobility of mining-related metals. mdpi.com The association of trace metals with different geochemical phases, including the carbonate fraction, influences their potential mobility in aquatic environments. internationalscholarsjournals.commdpi.com

Association of Trace Metals with Geochemical Fractions in Sediments

| Metal | Association with Adsorbed, Exchangeable, and Carbonate (AEC) Fraction (%) | Association with Residual Phase (%) | Association with Amorphous Fe Oxyhydroxide Phase (%) |

| Cd | 39.8 - 89.7 | - | - |

| Fe | - | 25.0 - 44.1 | - |

| Mn | - | 11.8 - 76.7 | - |

| Cr | - | 12.6 - 46.9 | - |

| Ni | - | 9.8 - 41.8 | - |

| Cu | - | - | 24.7 - 51.3 |

Note: Data compiled from a study on trace metal fractionation in river sediments. internationalscholarsjournals.com

Role of this compound in the Global Carbon Cycle and Mineralization

This compound minerals play a significant role in the global carbon cycle by trapping through mineralization. researchgate.netminsocam.org Carbon mineralization is a natural process where gaseous carbon dioxide reacts with certain rock types to form solid carbonate minerals, effectively sequestering . mongabay.com This process is a crucial part of the long-term carbon cycle that has helped regulate Earth's temperature over millions of years. mongabay.com

In sedimentary environments, this compound formation can be linked to the mineralization of organic matter. During the reduction of manganese oxides/oxyhydroxides, organic matter is mineralized, leading to the formation of -depleted carbonate, which can be preserved in manganese carbonates. frontiersin.org This process, often mediated by microbial activities, highlights the connection between the carbon cycle and manganese mineralization in sedimentary basins. frontiersin.org The expansion of the stability field in supercritical suggests its potential relevance in carbon sequestration technologies. researchgate.netminsocam.org

Geochemical Signatures and Isotopic Studies of this compound Deposits

Carbon and Oxygen Isotope Systematics in this compound Minerals

The stable isotopic compositions of carbon and oxygen in this compound minerals, such as rhodochrosite, provide valuable information about the conditions and fluids involved in their formation. Studies of hydrothermal carbonate minerals in various ore deposits have analyzed the and values of rhodochrosite to understand the source of ore-forming fluids and depositional temperatures. mtech.edugeoscienceworld.orgcdnsciencepub.com

For example, in the Butte porphyry-lode system, rhodochrosite values ranged from -8.3 to -2.9‰ and values ranged from -1.8 to 12.8‰. mtech.edu These values, combined with inferred formation temperatures, suggested mixing of magmatic water with evolved meteoric water. mtech.edu In the Great Bear Lake silver deposits, carbonates including rhodochrosite showed a wide range of (6.8 to 22.5‰) and (-2.7 to -13.3‰) values, indicating a predominant magmatic source in early stages and increasing influence of meteoric water in later stages. cdnsciencepub.com

Isotopic studies of sedimentary this compound deposits also reveal insights into their formation. The values in manganese carbonates can be influenced by the incorporation of derived from the decay of organic matter, resulting in isotopically light carbon. mdpi.comcolab.ws

Stable Isotope Ranges in Rhodochrosite from Selected Deposits

| Deposit Location | (‰ PDB) | (‰ V-PDB) | (‰ SMOW) | Reference |

| Butte, Montana | -8.3 to -2.9 | -1.8 to 12.8 | - | mtech.edu |

| Great Bear Lake, NWT | -2.7 to -13.3 | - | 6.8 to 22.5 | cdnsciencepub.com |

| Middle East (Smithsonite) | -0.4 to -7.1 | - | 24.2 to 25.6 (Hakkari) | mdpi.com |

| Cryogenian Nanhua Basin | Mean -8.30 | - | - | frontiersin.org |

Note: Isotopic values are reported relative to VPDB or VSMOW as indicated in the source. Some studies reported ranges for carbonate minerals including, but not limited to, rhodochrosite.

Trace Element Signatures in Natural this compound Occurrences

The trace element composition of natural this compound occurrences provides clues about their origin and the fluids from which they precipitated. Different geological settings and formation processes can leave distinct trace element signatures in rhodochrosite and other manganese carbonates.

In hydrothermal Fe-Mn carbonates from the Erdaokan Ag deposit, trace element distribution showed similarities to associated sulfides and bitumen, suggesting a common fluid source and a close relationship with deep magmatic-hydrothermal processes. mdpi.com These carbonates exhibited depletion in Zr, Nb, and Ti, enrichment of light rare-earth elements (LREE), a noticeable negative Eu anomaly, and Y/Ho ratios consistent with hydrothermal vents. mdpi.com

Studies of rhodochrosite from various gem localities have shown variations in trace element content. researchgate.net For instance, rhodochrosite from Colorado showed elevated traces of Pb, Y, and heavy REEs. researchgate.net White-banded, microcrystalline rhodochrosite from Argentina had higher values of Ca, Mg, and Na compared to single-crystal transparent material from other locations, and also showed considerable W. researchgate.net

Trace element geochemistry, coupled with mineralogical and diagenetic features, is used to discriminate the sources of ore precipitates in manganese deposits. wdcb.ru Positive correlations between Mn and elements like Ba, Ni, La, Co, and Ce in some supergene manganese ores suggest precipitation from the same ore solutions as Mn, while elements like Zr and Cr may be sourced from terrigenous sediments. wdcb.ru

Representative Trace Element Variations in Rhodochrosite from Different Localities (ppmw)

| Locality (Example) | Li | Na | Ca | Mg | Fe | W | Pb | Y | HREEs |

| Colorado | bdl | bdl | Low | Low | - | bdl | Elevated | Elevated | Elevated |

| South Africa | bdl | bdl | Very Low | Low | Very Low | bdl | - | - | - |

| Argentina | bdl-13 | Higher | Higher | Higher | - | Considerable | - | - | - |

| Brazil | bdl-0.22 | bdl-0.22 | Very Low | Very Low | Highest | bdl-0.22 | - | - | - |

Note: Data is illustrative and based on ranges and observations from a reconnaissance study. researchgate.net 'bdl' indicates below detection limit.

Hydrothermal and Metasomatic Pathways for this compound Deposition

This compound deposits can form through various geological processes, including hydrothermal activity and metasomatism. Hydrothermal concentration of manganese is common in the geological record, often associated with low-temperature hydrothermal deposits and deep magmatic-hydrothermal processes. mdpi.comlyellcollection.org Hydrothermal fluids can transport manganese, and the precipitation of manganese carbonates occurs as a result of changes in fluid composition, temperature, and pressure. ifremer.fr Seafloor hydrothermal systems, for instance, can deposit this compound chimneys. ifremer.frifremer.fr The precipitation of Mn-carbonates in these settings can occur through mixing of hydrothermal fluid and seawater, with different carbonate phases like Mn-calcite and Ca-rhodochrosite precipitating under varying redox conditions. ifremer.fr

Metasomatism, the process of chemical alteration of rocks by hydrothermal and other fluids, can also lead to the deposition of manganese carbonates. Skarns, which are coarsely crystalline metamorphic rocks formed by the replacement of carbonate-bearing rocks by metasomatic fluids, can contain this compound in distal ore zones. usgs.gov Studies of metamorphosed manganese-bearing strata have shown that manganese can be mobilized by metasomatic fluids, leading to its concentration in vein-filling carbonate phases like rhodochrosite. journals.co.zaresearchgate.net The occurrence of eclogite-facies marbles associated with metasomatic systems provides evidence for the precipitation of carbonate-rich assemblages from carbonic fluids during metamorphism. researchgate.net This highlights that rock carbonation, including the formation of this compound, can occur at high-pressure conditions through fluid-mineral reactions. researchgate.net

The genetic models for manganese ore formation often involve a combination of processes, including hydrothermal, sedimentary, diagenetic, and metasomatic influences. colab.wslyellcollection.org For example, some sedimentary this compound deposits are thought to form by diagenesis through the reduction of manganese oxyhydroxides coupled with organic matter oxidation. scilit.com However, the source of manganese in many sedimentary deposits can be linked to hydrothermal activity. colab.wsmdpi.com

Compound Names and PubChem CIDs:

Catalytic Applications and Mechanistic Insights of Manganese Carbonate

Electrocatalytic Applications of Manganese Carbonate-Based Materials

Electrocatalysis plays a crucial role in various energy conversion and storage technologies. Manganese-based materials, including this compound, are being investigated as cost-effective and efficient electrocatalysts.

This compound as an Electrocatalyst for the Oxygen Evolution Reaction (OER)

Furthermore, this compound has been used as a precursor or component in the synthesis of other manganese-based electrocatalysts for the OER. For instance, microdumbbell this compound has been utilized as a precursor for producing nanoporous metal-doped manganese oxides, which show promising bifunctional electrocatalytic activity for both the oxygen reduction reaction (ORR) and OER. rsc.org Self-assembled hierarchical MnCO₃/NiFe layered double hydroxides have also been developed as superior electrocatalysts for the OER, exhibiting notable catalytic activity with a small overpotential and remarkable stability under alkaline conditions. nih.gov

Influence of Carbonate Ligands on the Stabilization of High-Valent Manganese Species in Catalysis

Carbonate ligands can play a significant role in stabilizing high-valent transition metal complexes, which are often key intermediates in catalytic redox processes, including electrochemical water oxidation. researchgate.netacs.orgresearchgate.net The presence of carbonate ligands can dramatically lower the redox potentials of high-valent transition metals, enabling their participation in catalytic cycles. researchgate.netacs.org This stabilization is attributed to the ability of carbonate ligands to donate electron density to the metal center, thereby facilitating electron transfer reactions and stabilizing higher oxidation states. researchgate.net

Research indicates that carbonate acts as a key participant in various oxidation processes, not merely as a buffer or proton transfer catalyst. acs.orgresearchgate.net The involvement of carbonate can change the mechanisms of Fenton and Fenton-like reactions. acs.orgresearchgate.net While the formation of carbonate anion radicals (CO₃•⁻) has been proposed, recent studies suggest a more fundamental involvement of carbonates in oxidation processes. acs.orgresearchgate.net High valent manganese oxo species are often unstable in the absence of stabilizing ligands, leading to the formation of catalytically inactive MnO₂. rsc.org In this context, carbonate, such as bicarbonate (HCO₃⁻), can act as a potential stabilizing ligand for these reactive manganese species. rsc.org The presence of carbonate in solution can significantly accelerate the formation of higher oxidation states of manganese in catalytic systems. mdpi.com

Heterogeneous Catalysis with this compound

This compound also serves as a heterogeneous catalyst or catalyst support in various reactions, particularly in environmental applications and the production of biofuels.

Activation of Peroxymonosulfate (B1194676) (PMS) and Peroxydisulfate (B1198043) (PDS) by this compound Catalysts

Manganese-based materials, including this compound, have been recognized as effective catalysts for activating peroxymonosulfate (PMS) and peroxydisulfate (PDS) to generate reactive species for the degradation of contaminants. nih.govnih.gov this compound (MnCO₃) has shown promise as a PMS activator, owing to its surface redox properties and moderate stability. mdpi.com However, the catalytic performance of MnCO₃ can be limited by factors such as low surface area, poor dispersion of active sites, and insufficient electron transfer efficiency, particularly under neutral pH conditions. mdpi.com

To overcome these limitations, strategies such as metal doping have been explored to enhance the catalytic properties of manganese-based materials for PMS activation. mdpi.com For example, amorphous Fe-doped this compound has been synthesized and evaluated as an efficient heterogeneous catalyst for PMS activation in the degradation of organic pollutants like Orange II. mdpi.comresearchgate.net The co-presence of Fe and Mn in an amorphous matrix in these doped materials can lead to enhanced surface area, high oxygen defect density, and synergistic redox activity, facilitating the generation of reactive oxygen species such as sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). mdpi.comresearchgate.net Studies have shown that Fe-doped this compound can achieve high removal efficiency of organic pollutants under near-neutral pH conditions and demonstrate good reusability. mdpi.comresearchgate.net

The activation of PMS and PDS by manganese-containing catalysts can involve the direct oxidation of compounds, electron transfer, and the generation of free radicals (SO₄•⁻, HO•, O₂•⁻) and non-radical species like singlet oxygen (¹O₂). nih.govmdpi.com

Oxidative Degradation of Organic Pollutants Catalyzed by this compound

This compound and related manganese compounds are utilized as catalysts for the oxidative degradation of various organic pollutants. This often involves the activation of oxidants like hydrogen peroxide, peroxymonosulfate, or peroxydisulfate. researchgate.netrsc.orgmdpi.comresearchgate.net

Simple manganese salts, which can form active in situ catalysts, have been shown to be very efficient for the activation of H₂O₂ in the oxidation of substrates like Orange II under mild reaction conditions. rsc.org The catalytic cycle in such systems can be repeated multiple times, demonstrating good stability of the catalytic species. rsc.org The oxidative degradation of organic pollutants catalyzed by this compound can proceed through mechanisms involving the generation of reactive oxygen species. mdpi.comresearchgate.netmdpi.com As discussed in the context of PMS/PDS activation, these species can include sulfate radicals, hydroxyl radicals, and singlet oxygen, which are capable of effectively degrading various contaminants. nih.govnih.govmdpi.comresearchgate.net

The effectiveness of this compound in the degradation of organic pollutants can be influenced by factors such as pH and the presence of other ions. rsc.orgmdpi.comresearchgate.net For instance, the degradation of Orange II catalyzed by Fe-doped this compound and PMS was inhibited by the presence of bicarbonate and phosphate (B84403) ions. mdpi.comresearchgate.net

Transesterification Reactions for Biodiesel Production using this compound Catalysts

This compound has been investigated as a heterogeneous catalyst for transesterification reactions, a key process in biodiesel production. Crystalline this compound has been found to be a versatile, green, non-corrosive, and environmentally friendly catalyst for the transesterification of vegetable oils. scirp.orgresearchgate.netscirp.org

Using crystalline this compound as a catalyst in the transesterification of various vegetable oils (such as palm, rapeseed, groundnut, coconut, and castor oils) with methanol (B129727) has resulted in biodiesel conversion rates typically ranging from 80% to 95%. scirp.orgresearchgate.netscirp.org Compared to some other solid catalysts, this compound has been shown to decrease reaction time and temperature while increasing biodiesel yield. scirp.orgresearchgate.netscirp.org The chemical composition of the resulting biodiesel, analyzed by GC-MS, primarily consists of methyl esters of fatty acids like linoleic, oleic, palmitic, and stearic acids. scirp.orgresearchgate.netscirp.org

Studies have explored the optimization of parameters such as methanol quantity, catalyst amount, reaction time, and temperature to achieve optimal biodiesel yields using this compound. researchgate.net For example, using crystalline this compound as a catalyst for the transesterification of Argemone mexicana seed oil achieved a biodiesel purity of 99.99% under optimized conditions (1% catalyst, alcohol to oil ratio 5:1, at 60°C). bibliotekanauki.pl

Carbocatalytic Enhancement through this compound Incorporation in Carbonaceous Materials

The incorporation of this compound into carbonaceous materials has shown potential for enhancing their carbocatalytic properties, particularly in degradation processes. Studies have explored the use of modified carbon-based materials derived from lignocellulosic waste, such as potato peels and banana pseudo-stems, with this compound for the degradation of emerging water contaminants like acetaminophen (B1664979) (ACE) mdpi.comresearchgate.netsciprofiles.com.

In these systems, manganese appears to serve a dual function: improving adsorption capabilities and facilitating the breaking of peroxide bonds mdpi.comresearchgate.netsciprofiles.com. Additionally, carbonate ions within the material structure can transform into CO₂ at high temperatures, leading to increased porosity and improved adsorption mdpi.comresearchgate.netsciprofiles.com. This increased porosity is particularly advantageous for materials that have not undergone de-lignification mdpi.comresearchgate.netsciprofiles.com.

Research indicates that carbon-based matrices modified with this compound can effectively activate peroxymonosulfate (PMS), generating reactive oxygen species (ROS) such as sulfate radicals (SO₄•⁻), hydroxyl radicals (HO•), and superoxide (B77818) anion radicals (O₂•⁻), which are key contributors to pollutant degradation mdpi.comresearchgate.netmdpi.com. Singlet oxygen (¹O₂) has also been identified as a primary oxidant in some systems involving this compound-modified carbonaceous materials activated with PMS sciprofiles.commdpi.com.

A study using banana pseudo-stems modified with manganese (BPS-Mn) demonstrated high efficiency in the carbocatalytic degradation of ACE, achieving 100% removal through adsorption, compared to 42% degradation with the unmodified material (BPS) mdpi.comresearchgate.net. This highlights the significant enhancement provided by manganese incorporation. The presence of this compound in thermal synthesis can influence the modulation of reactive oxygen species depending on the pH of the treatment sciprofiles.comnih.gov.

While manganese oxides (MnOₓ) are well-known for activating PMS and peroxydisulfate (PDS) due to the redox properties between different manganese valence states, manganese incorporated as carbonate within the structure has also shown effectiveness mdpi.com.

Photocatalytic Activity of this compound Composites

This compound and its composites have demonstrated promising photocatalytic activity for the degradation of organic pollutants under visible light irradiation researchgate.netresearchgate.net. MnCO₃ can be used as a component in the synthesis of composite photocatalysts to enhance their performance.

A novel visible-light-driven photocatalyst, a MnCO₃/TiO₂ heterostructure nanocomposite, has been prepared via a precipitation method researchgate.net. This composite exhibited superior activity for the degradation of propylene (B89431) under visible light compared to bare P25 TiO₂ and pure MnCO₃ researchgate.net. The enhanced activity is attributed to interfacial charge transfer (IFCT) from the MnCO₃ to the conduction band of TiO₂ researchgate.net. This suggests that the IFCT effect between carbonate and semiconductor materials offers a new perspective for fabricating visible-light-active photocatalysts researchgate.net.

Another study explored Zn-doped MnCO₃/carbon sphere (Zn-doped MnCO₃/CS) composites synthesized via a hydrothermal procedure researchgate.net. The ternary Zn-doped MnCO₃/CS catalyst showed excellent visible light-induced photocatalytic activity for the degradation of methylene (B1212753) blue (MB) researchgate.net. This improvement is linked to the addition of Zn and the conductive carbon spheres, which facilitate electron movement and charge transport researchgate.net. Radical trapping experiments indicated that •OH and •O₂⁻ played essential roles in the degradation mechanism researchgate.net.

Manganese-ceria solid solutions with hollow sphere structures have also been investigated for their photocatalytic activity in tetracycline (B611298) degradation rsc.org. Doping of Mn cations into the ceria lattice introduced defect energy levels, narrowing the band gap and increasing surface oxygen vacancies, which improved adsorption and promoted the separation and transfer of photogenerated electrons and holes rsc.org.

This compound Templates for Photocatalytically Active Hollow Structures

This compound microspheres have been successfully employed as templates for the synthesis of hollow micro/nanostructures with photocatalytic properties researchgate.netnih.govingentaconnect.comsamipubco.comresearchgate.net. This template-sacrificial method allows for the creation of materials with controlled morphology and enhanced surface area, which are beneficial for photocatalytic applications.

Spherical and cubic MnCO₃ templates have been prepared and used as precursors to synthesize intermediate compounds like MnCO₃/MnS/MoS₂ researchgate.netnih.govingentaconnect.com. By subsequently removing the MnCO₃ and MnS through acid pickling, hollow MoS₂ microspheres and microcubes were obtained researchgate.netnih.govingentaconnect.com. The hollow MoS₂ structures prepared using MnCO₃ templates exhibited excellent photocatalytic performance researchgate.netnih.govingentaconnect.com.

The morphology of the MnCO₃ templates can be controlled by adjusting synthesis parameters, such as the ratio of reactants researchgate.netnih.govingentaconnect.com. For instance, adjusting the ratio of MnSO₄·H₂O and NaHCO₃ influenced the size of spherical MnCO₃ templates, while adding Na₂SO₄ could evolve the morphology from irregular spheroids to cubes researchgate.netnih.govingentaconnect.com.

MnCO₃ microspheres have also been used as self-templates for the synthesis of hollow and radially porous MnO₂ via an oxidation-etching process researchgate.net. Additionally, MnCO₃ microspheres have served as templates for the in situ template-sacrificial conversion to fabricate Mn-doped TiO₂ visible light photocatalysts with spherical microstructures researchgate.net.

These studies highlight the versatility of this compound as a template material for creating hollow structures of various photocatalytically active compounds, demonstrating its importance in the design and synthesis of advanced photocatalytic materials.

Computational and Theoretical Modeling of this compound Catalytic Mechanisms

Computational and theoretical modeling, particularly using density functional theory (DFT), plays a crucial role in understanding the catalytic mechanisms involving manganese compounds, including those where this compound or related manganese species are involved ulpgc.esresearchgate.netpitt.eduunipd.itacs.org. While direct computational studies specifically focused on the catalytic mechanism of solid this compound itself are less frequently highlighted in the provided search results, theoretical approaches are extensively used to investigate the behavior of manganese in various catalytic systems, offering insights applicable to MnCO₃-involved processes.

Computational studies are instrumental in providing an atomistic framework for interpreting experimental data and elucidating complex reaction pathways in catalysis acs.org. DFT methods are well-suited for studying chemical reactivity, analyzing reaction paths, and modeling kinetics acs.org.

For instance, computational studies have been used to explore the mechanism of CO₂ hydrogenation catalyzed by manganese complexes ulpgc.esresearchgate.net. These studies can provide details on intermediate species, transition states, and energy barriers, which are essential for understanding how manganese facilitates these reactions ulpgc.esresearchgate.net. Metal-ligand cooperative catalysis mechanisms involving manganese have been investigated computationally, shedding light on the role of the metal center and surrounding ligands in activating substrates like H₂ and CO₂ ulpgc.es.

Theoretical approaches have also been applied to investigate the interaction between catalytic materials and molecules, which is relevant to understanding adsorption and carbocatalysis processes involving this compound-modified carbonaceous materials sciprofiles.comnih.gov. These studies can help determine the modulation of reactive oxygen species based on factors like pH sciprofiles.comnih.gov.

Furthermore, computational methods are used to predict the chemical nature of active sites and structural stability in manganese-containing catalysts pitt.edu. While many computational studies focus on homogeneous manganese complexes or other manganese species, the principles and methodologies employed can be adapted to gain a deeper understanding of the catalytic role and mechanisms of this compound in heterogeneous systems.

Computational studies can provide valuable guidelines for the rational design of new and improved manganese-based catalytic systems by offering insights at the molecular level acs.org.

Advanced Materials Science and Engineering of Manganese Carbonate

Manganese Carbonate in Energy Storage Technologies

This compound's potential in energy storage is primarily explored in its direct use as an electrode material or as a precursor for synthesizing various manganese-based active materials.

Development of this compound as Anode Materials for Lithium-Ion Batteries (LIBs)

This compound is being investigated as an anode material for LIBs due to its high theoretical capacity based on a conversion reaction mechanism. electrochemsci.orgacs.org The electrochemical reaction with lithium involves a reversible conversion between Mn²⁺ and Mn⁰, leading to the formation of manganese metal and lithium carbonate. electrochemsci.org

Despite its attractive theoretical capacity, the practical application of MnCO₃ as an anode material has been hindered by poor cycling performance, often attributed to significant volume changes during the charge-discharge cycles and low electrical conductivity. acs.orgresearchgate.net

Recent research has focused on mitigating these limitations through structural engineering and nanocomposite formation. For instance, studies have shown that microsized MnCO₃ can exhibit high capacity and excellent cycling performance, comparable to nanosized counterparts, suggesting a substantial structure transformation from microsized particles to a self-stabilized nanostructured matrix during initial cycling. acs.org This self-stabilized porous matrix helps maintain electrode integrity and contributes to capacity beyond the conversion reaction. acs.org

Different synthesis methods, such as controllable precipitation, have been employed to prepare MnCO₃ microspheres with varying mean diameters, demonstrating reversible specific capacities. acs.org

| MnCO₃ Microsphere Diameter | Reversible Specific Capacity (after 100 cycles) | Capacity Retention (after initial stage) |

| 6.9 μm (MnCO₃–B) | 487.3 mAh g⁻¹ | > 90% |

| 4.0 μm (MnCO₃–M) | 573.9 mAh g⁻¹ | > 90% |

| 2.6 μm (MnCO₃–S) | 656.8 mAh g⁻¹ | > 90% |

| Nanostructured porous spheres | 1049 mAh g⁻¹ (after 200 cycles at 1000 mA g⁻¹) | Stable |

Nanostructured porous MnCO₃ spheres synthesized via facile methods have shown particularly promising results, delivering stable capacities significantly higher than the theoretical capacity, attributed to an increased surface area for both conversion reaction and capacitive storage. researchgate.netrsc.org These structures can accommodate volume changes and maintain performance even at high current densities. researchgate.netrsc.org

This compound as a Precursor for Manganese-Based Cathode Materials (e.g., LiMn₂O₄, NMC)

This compound serves as a crucial precursor in the synthesis of various manganese-based cathode materials for LIBs, including spinel lithium manganese oxide (LiMn₂O₄) and lithium nickel manganese cobalt oxide (LiNixMnyCozO₂, NMC). univpubl.comaip.org These materials are favored for their thermal stability, safety, and cost-effectiveness. univpubl.com

Common synthesis methods for these cathode materials utilizing MnCO₃ precursors include solid-state reactions and co-precipitation. univpubl.comresearchgate.net

For LiMn₂O₄ synthesis, MnCO₃ microspheres can be prepared via precipitation methods and subsequently transformed into Mn₂O₃ microspheres through thermal decomposition. frontiersin.org The Mn₂O₃ is then reacted with a lithium source, such as LiOH·H₂O or Li₂CO₃, at high temperatures to form LiMn₂O₄. univpubl.comfrontiersin.orgrasayanjournal.co.in The morphology and particle size of the MnCO₃ precursor significantly influence the crystal structure and electrochemical properties of the resulting LiMn₂O₄. rsc.org For example, using spherical and cubic MnCO₃ precursors obtained by a pH-mediated chemical precipitation approach has led to the preparation of LiMn₂O₄ with controlled morphologies and superior lithium storage properties, including high rate capability and prolonged cycle stability. rsc.org

| LiMn₂O₄ Synthesis Method (Precursor) | Key Precursor Morphology | Calcination Temperature | Calcination Time | Electrochemical Performance Highlights |

| Precipitation + Calcination (MnCO₃) | Spherical microspheres | 700°C (Mn₂O₃ formation), High Temp (LiMn₂O₄ formation) | Varied | Excellent cycle stability, almost no capacity loss after 200 cycles. frontiersin.org |

| pH-mediated Precipitation (MnCO₃) | Spherical and Cubic | Varied | Varied | Superior rate capability, 86.7% capacity retention after 1000 cycles at 5C (25°C). rsc.org |

| Solid-state reaction (MnO₂, Li₂CO₃) | N/A | 750-900°C | Varied | Initial capacities and efficiencies reported. rasayanjournal.co.in |